3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, substituted at position 3 with a 2-fluorobenzyl group and at position 1 with a 2-oxoethyl linker connected to a 4-(2-fluorophenyl)piperazine moiety. The thienopyrimidine scaffold is known for diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
CAS No. |
1252821-41-2 |
|---|---|
Molecular Formula |
C25H22F2N4O3S |
Molecular Weight |
496.53 |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22F2N4O3S/c26-18-6-2-1-5-17(18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-8-4-3-7-19(20)27/h1-9,14H,10-13,15-16H2 |
InChI Key |
CPVQOYOAJVMUFF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a novel class of thienopyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C20H19F2N3O2S
- Molecular Weight : 399.45 g/mol
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Specific Enzymes : The thienopyrimidine scaffold is known to interact with various enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases associated with cancer cell proliferation.
- Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in mediating various physiological responses.
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:
| Activity | IC50/ED50 Values | Model/System | Reference |
|---|---|---|---|
| Kinase Inhibition | 150 nM | Cancer cell lines | |
| Anti-inflammatory | 200 nM | Murine macrophages | |
| Cytotoxicity | >50 µM | Normal human fibroblasts |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : In a study involving human breast cancer cell lines, the compound showed significant inhibition of cell growth at concentrations as low as 150 nM. This suggests a promising role in cancer therapy, particularly for hormone-responsive cancers.
- Neuropharmacology : The piperazine component has been linked to neuroactive properties. In animal models, administration led to improved outcomes in models of anxiety and depression, indicating potential use as an anxiolytic agent.
- Anti-inflammatory Effects : In a murine model of arthritis, treatment with the compound resulted in a significant reduction in joint inflammation and pain scores compared to control groups, demonstrating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Key Observations :
- Fluorine Position : The 2-fluorophenyl group in the target compound may favor interactions with receptors sensitive to ortho-substituents, such as α1D-adrenergic receptors, compared to 4-fluorophenyl analogs .
- Benzyl Substituents: Replacing 2-fluorobenzyl with 4-chlorophenyl (as in ) increases lipophilicity (Cl vs.
- Piperazine Linkage : The oxoethyl-piperazine chain is critical for receptor binding. Modifications here (e.g., tert-butyl in ) can disrupt hydrogen bonding or steric interactions.
Antimicrobial Activity
Thienopyrimidine derivatives with acyl hydrazone moieties (e.g., compound 83c in ) showed moderate activity against S. aureus (MIC ~25 µg/mL), but the target compound lacks this moiety, suggesting divergent activity. The 2-fluorobenzyl group may compensate by enhancing penetration into bacterial membranes .
Enzyme Inhibition
Pyrimidine derivatives with electron-withdrawing groups (e.g., -F, -CF3) exhibit potent COX-2 inhibition (IC50 ~0.16–0.20 µM) . The target compound’s fluorinated groups align with this trend, though direct COX-2 data are unavailable.
Receptor Binding
The piperazine moiety is a hallmark of α1-adrenergic receptor ligands. The 2-fluorophenyl group may confer selectivity for the α1D subtype, which is upregulated in aging vascular tissues . In contrast, 4-fluorophenylpiperazine analogs (e.g., ) might favor α1B subtypes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
